molecular formula C6H11NO B13201279 1-(1-Aminocyclobutyl)ethan-1-one

1-(1-Aminocyclobutyl)ethan-1-one

Katalognummer: B13201279
Molekulargewicht: 113.16 g/mol
InChI-Schlüssel: SCRXLLZZBGAUNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Aminocyclobutyl)ethan-1-one is a chemical compound with the molecular formula C6H11NO and a molecular weight of 113.16 g/mol . This compound is characterized by the presence of an aminocyclobutyl group attached to an ethanone moiety. It is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

The synthesis of 1-(1-Aminocyclobutyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor followed by amination. The reaction conditions typically require the use of specific catalysts and solvents to facilitate the formation of the aminocyclobutyl ring . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(1-Aminocyclobutyl)ethan-1-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(1-Aminocyclobutyl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(1-Aminocyclobutyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The aminocyclobutyl group can engage in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

1-(1-Aminocyclobutyl)ethan-1-one can be compared with other similar compounds, such as:

    1-(1-Aminocyclopropyl)ethan-1-one: This compound has a cyclopropyl ring instead of a cyclobutyl ring, leading to different chemical properties and reactivity.

    1-(1-Aminocyclopentyl)ethan-1-one:

The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and physical properties, making it valuable for various research applications.

Eigenschaften

Molekularformel

C6H11NO

Molekulargewicht

113.16 g/mol

IUPAC-Name

1-(1-aminocyclobutyl)ethanone

InChI

InChI=1S/C6H11NO/c1-5(8)6(7)3-2-4-6/h2-4,7H2,1H3

InChI-Schlüssel

SCRXLLZZBGAUNU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1(CCC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.